Calcitriol 26,23-lactone
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Overview
Description
Calcitriol 26,23-lactone is a steroid lactone. It derives from a calcitriol.
Scientific Research Applications
Synthetic Studies and Derivatives
Calcitriol 26,23-lactone, a major metabolite of 1α,25-dihydroxyvitamin D3, shows promise as a drug candidate for vitamin D receptor (VDR)-related diseases. Its derivatives, such as methylene lactones and calcitriol lactams, are explored for their biological activities, VDR-binding affinity, and structure-activity relationships (Akagi, Nagata, Odagi, & Nagasawa, 2017).
Metabolic Pathways
Research using Cyp24a1 knockout rats, created using the CRISPR/Cas9 system, has helped in understanding the metabolism of vitamin D analogs, including calcitriol 26,23-lactone. These studies provide insights into CYP24A1-dependent and independent metabolism of vitamin D, highlighting the role of enzymes like CYP3A in the conversion of vitamin D metabolites to calcitriol 26,23-lactone (Yasuda et al., 2021).
Stereoselective Synthesis
Efforts have been made to synthesize natural calcitriol lactone and its diastereomers, focusing on controlling stereochemistry at specific positions. This synthesis is crucial for understanding the structural aspects of calcitriol lactone and its potential applications (Nagata et al., 2019).
Drug Delivery Systems
Studies on poly(lactic-co-glycolic acid) (PLGA) nanoparticles as drug delivery vehicles for calcitriol highlight the potential of this metabolite in cancer therapy. Encapsulation of calcitriol in PLGA nanoparticles has been shown to retain its biological activity and enhance its inhibitory effect on cancer cell growth (Ramalho et al., 2015).
Clinical Trials and Therapy
Clinical trials have explored the efficacy of calcitriol derivatives, like 22-oxa-calcitriol, in treating diseases such as rheumatoid arthritis. These studies provide insights into the therapeutic applications of calcitriol lactone derivatives in clinical settings (Li et al., 2018).
Bioengineering and Enzyme Studies
Research on bioengineering enzymes like CYP24A1 to modify its activity towards vitamin D metabolites, including calcitriol 26,23-lactone, opens up possibilities for understanding and manipulating vitamin D metabolism (Kaufmann, Prosser, & Jones, 2011).
properties
Product Name |
Calcitriol 26,23-lactone |
---|---|
Molecular Formula |
C27H40O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21?,22-,23+,24+,26-,27?/m1/s1 |
InChI Key |
WMYIVSWWSRCZFA-DKRDSXHXSA-N |
Isomeric SMILES |
C[C@H](CC1CC(C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
Canonical SMILES |
CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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